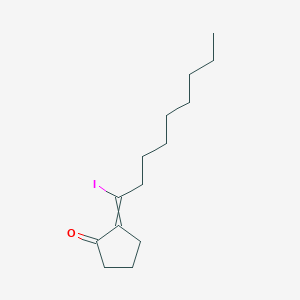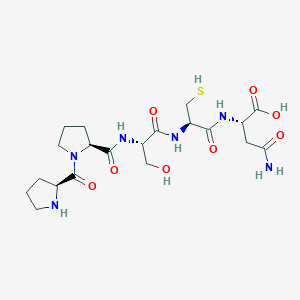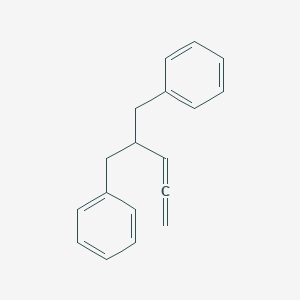![molecular formula C14H30O4 B14191627 2-Ethyl-2-{[(1-hydroxyoctyl)oxy]methyl}propane-1,3-diol CAS No. 920761-23-5](/img/structure/B14191627.png)
2-Ethyl-2-{[(1-hydroxyoctyl)oxy]methyl}propane-1,3-diol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Ethyl-2-{[(1-hydroxyoctyl)oxy]methyl}propane-1,3-diol is an organic compound with the molecular formula C14H30O4. It is a versatile chemical used in various industrial applications due to its unique structural properties. The compound contains three hydroxyl groups, making it a valuable intermediate in the synthesis of polymers and other complex molecules.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethyl-2-{[(1-hydroxyoctyl)oxy]methyl}propane-1,3-diol typically involves the reaction of 2-ethyl-2-(hydroxymethyl)propane-1,3-diol with 1-octanol under acidic or basic conditions. The reaction proceeds through an etherification process, where the hydroxyl group of 1-octanol reacts with the hydroxyl group of 2-ethyl-2-(hydroxymethyl)propane-1,3-diol to form the desired product .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale etherification reactions. The process is optimized for high yield and purity, often using catalysts to accelerate the reaction. The reaction mixture is then purified through distillation and crystallization to obtain the final product .
Análisis De Reacciones Químicas
Types of Reactions
2-Ethyl-2-{[(1-hydroxyoctyl)oxy]methyl}propane-1,3-diol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids.
Reduction: The compound can be reduced to form alcohols.
Substitution: The hydroxyl groups can be substituted with other functional groups, such as halides or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like thionyl chloride or phosphorus tribromide are employed for substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of primary or secondary alcohols.
Substitution: Formation of halides or amines.
Aplicaciones Científicas De Investigación
2-Ethyl-2-{[(1-hydroxyoctyl)oxy]methyl}propane-1,3-diol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of polymers and resins.
Biology: Employed in the preparation of biologically active molecules.
Medicine: Utilized in the development of pharmaceutical compounds.
Industry: Applied in the production of lubricants, plasticizers, and surfactants.
Mecanismo De Acción
The mechanism of action of 2-Ethyl-2-{[(1-hydroxyoctyl)oxy]methyl}propane-1,3-diol involves its interaction with various molecular targets. The hydroxyl groups can form hydrogen bonds with other molecules, influencing their reactivity and stability. The compound can also act as a crosslinking agent, enhancing the mechanical properties of polymers .
Comparación Con Compuestos Similares
Similar Compounds
- 2-Ethyl-2-(hydroxymethyl)propane-1,3-diol
- 1,1,1-Trimethylolpropane
- 1,1,1-Tris(hydroxymethyl)propane
Uniqueness
2-Ethyl-2-{[(1-hydroxyoctyl)oxy]methyl}propane-1,3-diol is unique due to its long alkyl chain, which imparts hydrophobic properties. This makes it particularly useful in applications requiring both hydrophilic and hydrophobic characteristics, such as surfactants and emulsifiers .
Propiedades
Número CAS |
920761-23-5 |
|---|---|
Fórmula molecular |
C14H30O4 |
Peso molecular |
262.39 g/mol |
Nombre IUPAC |
2-ethyl-2-(1-hydroxyoctoxymethyl)propane-1,3-diol |
InChI |
InChI=1S/C14H30O4/c1-3-5-6-7-8-9-13(17)18-12-14(4-2,10-15)11-16/h13,15-17H,3-12H2,1-2H3 |
Clave InChI |
QXVDVLKWWGFOBN-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCC(O)OCC(CC)(CO)CO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-{[(4-Methylphenyl)methyl]selanyl}cyclohexan-1-one](/img/structure/B14191554.png)

![5-[(5R)-5-Hydroxyhexa-1,3-dien-1-yl]oxolan-2-one](/img/structure/B14191564.png)

![3,3'-Di-tert-butyl-7,7'-diphenyl-5,5'-spirobi[dibenzo[b,d]silole]](/img/structure/B14191571.png)




![2-[(2S)-2-Methyl-1,2,3,6-tetrahydropyridin-2-yl]phenol](/img/structure/B14191600.png)

![Methyl 2-nitro-4'-octyl[1,1'-biphenyl]-4-carboxylate](/img/structure/B14191615.png)
![2,3,4,6,7,8,9,10-Octahydropyrimido[1,2-a][1,3]diazepine](/img/structure/B14191622.png)

